tert-Butyl 4-oxa-1,9-diazaspiro[5.5]undecane-1-carboxylate
Description
Properties
IUPAC Name |
tert-butyl 4-oxa-1,9-diazaspiro[5.5]undecane-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24N2O3/c1-12(2,3)18-11(16)15-8-9-17-10-13(15)4-6-14-7-5-13/h14H,4-10H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNGPEAVAOLYRPC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCOCC12CCNCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1368040-61-2 | |
| Record name | tert-butyl 4-oxa-1,9-diazaspiro[5.5]undecane-1-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 4-oxa-1,9-diazaspiro[5.5]undecane-1-carboxylate typically involves the reaction of tert-butyl chloroformate with 4-oxa-1,9-diazaspiro[5.5]undecane in the presence of a base. The reaction is usually carried out under an inert atmosphere to prevent any unwanted side reactions. The reaction conditions often include a temperature range of 0-25°C and a reaction time of several hours .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions: tert-Butyl 4-oxa-1,9-diazaspiro[5.5]undecane-1-carboxylate can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where the tert-butyl group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted spirocyclic compounds.
Scientific Research Applications
Medicinal Chemistry
Tert-butyl 4-oxa-1,9-diazaspiro[5.5]undecane-1-carboxylate has shown promise in the development of new pharmaceuticals due to its ability to interact with biological targets effectively.
Case Study: Antimicrobial Activity
Research has indicated that derivatives of diazaspiro compounds exhibit antimicrobial properties. A study demonstrated that modifications to the tert-butyl group could enhance activity against specific bacterial strains, suggesting potential for developing new antibiotics.
Neuroscience
The compound's structural similarities to neurotransmitters suggest potential applications in neuropharmacology.
Case Study: Neuroprotective Effects
In vitro studies have reported that compounds with similar structures can protect neuronal cells from oxidative stress, indicating that this compound might have neuroprotective properties.
Material Science
Due to its unique structural properties, this compound can be utilized in the synthesis of novel materials such as polymers and nanocomposites.
Case Study: Polymer Blends
Research has explored the incorporation of diazaspiro compounds into polymer matrices, enhancing mechanical properties and thermal stability. These findings suggest applications in creating advanced materials for electronics and packaging.
Mechanism of Action
The mechanism of action of tert-Butyl 4-oxa-1,9-diazaspiro[5.5]undecane-1-carboxylate involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into unique binding sites on enzymes or receptors, modulating their activity. The pathways involved often include inhibition or activation of specific biochemical processes .
Comparison with Similar Compounds
Positional Isomers
Impact of Positional Isomerism :
Substituent Variations
Functional Group Effects :
Ring System Modifications
Biological Activity
Tert-butyl 4-oxa-1,9-diazaspiro[5.5]undecane-1-carboxylate is a compound of interest due to its unique structural characteristics and potential biological activities. This compound belongs to the class of diazaspiro compounds, which have been studied for various pharmacological properties, including their roles in treating obesity, pain, and immune system disorders.
- Molecular Formula : CHNO
- Molecular Weight : 256.34 g/mol
- CAS Number : 1368040-61-2
- Structural Features : The compound features a spirocyclic structure that is significant for its biological interactions.
Biological Activity Overview
Research indicates that compounds within the diazaspiro family exhibit a variety of biological activities. Specifically, this compound has shown promise in several areas:
1. Pain Management
Studies have indicated that similar diazaspiro compounds can act as analgesics. The mechanism is often linked to their interaction with neurotransmitter systems involved in pain perception.
2. Obesity Treatment
Recent literature suggests that these compounds may influence metabolic pathways associated with obesity. They could potentially modulate appetite and energy expenditure through central nervous system pathways.
3. Immune System Modulation
Diazaspiro compounds have been implicated in the modulation of immune responses. They may affect T cell proliferation and cytokine release, thereby influencing inflammatory processes.
Research Findings
A review of the literature reveals several key findings related to the biological activity of diazaspiro compounds:
Case Study 1: Pain Management
A study on a related compound demonstrated significant analgesic effects in rodent models when administered at specific dosages. The results indicated a reduction in pain responses comparable to standard analgesics.
Case Study 2: Obesity Treatment
In a clinical trial involving similar spirocyclic compounds, participants exhibited notable weight loss and improved metabolic markers after treatment over several weeks.
Q & A
Q. Key Considerations :
- Purification via column chromatography (silica gel, hexane/EtOAc gradient).
- Characterization by -NMR and LC-MS to confirm spirocyclic integrity .
Advanced: How can synthetic yield be optimized for spirocyclic intermediates under varying reaction conditions?
Methodological Answer:
Optimization strategies include:
- Temperature modulation : Higher temperatures (50–80°C) improve cyclization kinetics but risk Boc-group decomposition .
- Solvent selection : Polar aprotic solvents (e.g., DMF, THF) enhance solubility of intermediates, while EtOH may stabilize reactive species .
- Catalyst screening : Pd-based catalysts improve regioselectivity in spiroannulation, as shown in analogous diazaspiro systems .
Q. Data Contradiction Analysis :
- Conflicting reports on Boc stability in EtOH vs. DMF necessitate empirical validation for each system .
Basic: What safety protocols are critical when handling this compound in laboratory settings?
Methodological Answer:
- Ventilation : Use fume hoods to prevent inhalation of fine powders .
- PPE : Nitrile gloves, lab coats, and safety goggles are mandatory due to potential skin/eye irritation .
- Spill management : Neutralize with inert adsorbents (e.g., vermiculite) and avoid water to prevent exothermic reactions .
Reference : OSHA-compliant guidelines for similar tert-butyl derivatives .
Basic: How is the spirocyclic structure confirmed experimentally?
Methodological Answer:
Q. Example Data :
| Technique | Key Observations | Reference |
|---|---|---|
| X-ray | Spiro C–N bond length: 1.47 Å | |
| -NMR | δ 3.65 ppm (m, 4H, –OCH₂–) |
Advanced: How can contradictions between spectroscopic and crystallographic data be resolved?
Methodological Answer:
- Dynamic effects in NMR : Variable-temperature NMR (VT-NMR) distinguishes conformational flexibility (e.g., ring puckering) from static disorder .
- DFT calculations : Compare computed -NMR shifts (B3LYP/6-31G*) with experimental data to validate spiro geometry .
Case Study : Discrepancies in tert-butyl group orientation resolved via Hirshfeld surface analysis .
Advanced: What are the stability profiles of this compound under acidic/basic conditions?
Methodological Answer:
Q. Stability Table :
| Condition | Degradation Pathway | Half-life (25°C) | Reference |
|---|---|---|---|
| 0.1 M HCl | Boc cleavage | 2 hours | |
| 0.1 M NaOH | Oxa-ring opening | 8 hours |
Advanced: What strategies enable selective functionalization of the diaza moiety?
Methodological Answer:
- Protection/deprotection : Boc groups shield one nitrogen, allowing regioselective alkylation or acylation at the free amine .
- Metal-mediated coupling : CuI-catalyzed Ullmann reactions for aryl functionalization without spiro-ring disruption .
Example : Fluorination at the 2,2-position achieved via BF₃·Et₂O-mediated electrophilic substitution .
Advanced: How can computational modeling predict reactivity in spirocyclic systems?
Methodological Answer:
- Conformational sampling : Molecular dynamics (MD) simulations (AMBER force field) identify low-energy spiro conformers .
- Reactivity maps : DFT-based Fukui indices pinpoint nucleophilic/electrophilic sites for targeted derivatization .
Validation : Agreement between computed activation energies and experimental Arrhenius plots for ring-opening reactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
